molecular formula C30H37ClN4O3S2 B6526646 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135211-28-7

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Katalognummer B6526646
CAS-Nummer: 1135211-28-7
Molekulargewicht: 601.2 g/mol
InChI-Schlüssel: FPJRQEULQATKMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C30H37ClN4O3S2 and its molecular weight is 601.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is 600.1995611 g/mol and the complexity rating of the compound is 881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

MLS001239388, also known as F2019-2141, is an anti-CD40 agonist antibody . CD40 is an immune-stimulatory receptor centrally involved in activating antigen-presenting cells and downstream anti-tumor immunity .

Mode of Action

The compound interacts with its target, CD40, by binding to it . This binding triggers a series of events that lead to the activation of antigen-presenting cells and downstream anti-tumor immunity . The compound has been engineered with optimized Fc binding to FcγRIIB, which significantly enhances its CD40 agonist activity .

Biochemical Pathways

The activation of CD40 by MLS001239388 leads to the stimulation of antigen-presenting cells, which play a crucial role in the immune response against tumors . This stimulation triggers a cascade of events in the immune system that ultimately leads to the destruction of tumor cells .

Pharmacokinetics

The compound is delivered intravesically, directly into the bladder . This method of administration allows for potent and durable anti-tumor immunity without associated systemic toxicity . The pharmacokinetics of MLS001239388, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by this route of administration .

Result of Action

The result of MLS001239388’s action is the activation of the immune system’s anti-tumor response . This leads to the destruction of tumor cells and a reduction in tumor size . In preclinical studies, the compound has shown potent and durable anti-tumor immunity in both front-line and BCG-unresponsive settings .

Action Environment

The action of MLS001239388 is influenced by the environment in which it is administered. The compound is delivered directly into the bladder, which allows for a concentrated local effect and reduces the risk of systemic toxicity . The efficacy and stability of the compound may also be influenced by factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the tumor .

Eigenschaften

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S2.ClH/c1-6-33(21-24-11-8-7-9-12-24)39(36,37)26-16-14-25(15-17-26)29(35)34(20-10-19-32(4)5)30-31-28-23(3)22(2)13-18-27(28)38-30;/h7-9,11-18H,6,10,19-21H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRQEULQATKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.